(R)-3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine hydrochloride
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Overview
Description
(R)-nefopam hydrochloride is a hydrochloride obtained by reaction of (R)-nefopam with one equivalent of hydrochloric acid (the racemic salt is an analgesic drug). It contains a (R)-nefopam(1+). It is an enantiomer of a (S)-nefopam hydrochloride.
Scientific Research Applications
Conformation and Molecular Structure Analysis : The compound, commonly referred to as nefopam hydrochloride, has been extensively studied for its conformation and molecular structure. Research conducted by Glaser et al. (1986) analyzed the solid state structures of nefopam hydrochloride through single crystal X-ray diffraction analysis, revealing a modified boat-chair conformation of the eight-membered ring with an equatorial N-methyl group. This study provides foundational knowledge about the molecular structure of this compound (Glaser, Cohen, Donnell, & Agranat, 1986).
Synthesis and Structural Analysis : The synthesis and structural analysis of related heterocyclic derivatives have been explored. Bremner et al. (1980) synthesized derivatives like 8,9-dimethoxy-3-methyl-1-phenyl-3,4,5,6-tetrahydro-1H-2,3-benzoxazocine and studied their X-ray crystal structure, contributing to the understanding of the structural aspects of these compounds (Bremner, Browne, Davies, & Raston, 1980).
Degradation Studies : Understanding the degradation mechanism of nefopam in solution under stressed storage conditions is crucial. Research by Wang et al. (1990) explored this by analyzing degradation products using techniques like proton nuclear magnetic resonance and mass spectroscopy. This research is significant for understanding the stability and storage conditions of this compound (Wang, Tu, Allen, & Cheng, 1990).
Conformational Studies on Quaternary Nitrogen Derivatives : Glaser et al. (1990) conducted NMR conformational studies on quaternary nitrogen derivatives of nefopam, providing insights into the molecular conformation and structure in different states, which is fundamental for understanding its chemical behavior (Glaser, Peleg, & Geresh, 1990).
Synthesis of Related Compounds : The synthesis of similar compounds and their derivatives, like the synthesis of 5-aryl-1,4-benzoxazepine and 6-phenyl-2H-1,5-benzoxazocine derivatives, has been investigated. Bremner et al. (1984) conducted studies on synthesizing these derivatives, providing a broader perspective on the chemical synthesis related to nefopam hydrochloride (Bremner, Browne, & Gunawardana, 1984).
Properties
CAS No. |
53625-25-5 |
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Molecular Formula |
C17H20ClNO |
Molecular Weight |
289.8 g/mol |
IUPAC Name |
(1R)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine;hydrochloride |
InChI |
InChI=1S/C17H19NO.ClH/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18;/h2-10,17H,11-13H2,1H3;1H/t17-;/m1./s1 |
InChI Key |
CNNVSINJDJNHQK-UNTBIKODSA-N |
Isomeric SMILES |
CN1CCO[C@@H](C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |
SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |
Canonical SMILES |
CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3.Cl |
53625-25-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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